
Hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoins are a class of heterocyclic compounds that have been widely studied due to their potential therapeutic applications. One such hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-, has shown promise as a drug candidate for various diseases.
作用機序
The mechanism of action of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- involves the inhibition of various enzymes and proteins involved in disease progression. For example, it inhibits the activity of tyrosine kinase, which is involved in cancer cell growth. It also regulates glucose metabolism by activating AMP-activated protein kinase. In addition, it inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- has been found to have various biochemical and physiological effects. It has been shown to reduce tumor growth and increase apoptosis in cancer cells. It also regulates glucose metabolism and improves insulin sensitivity in diabetic animals. Furthermore, it has been found to reduce beta-amyloid plaque formation and improve cognitive function in Alzheimer's disease animal models.
実験室実験の利点と制限
One advantage of using 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
将来の方向性
There are many potential future directions for the study of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-. One direction is to further investigate its anti-tumor activity and potential use as a cancer treatment. Another direction is to study its potential use as a treatment for diabetes and other metabolic disorders. Furthermore, its potential use as a treatment for Alzheimer's disease should be further explored. Finally, the development of new synthesis methods for this hydantoin could lead to improved yields and purity, as well as the development of new derivatives with improved therapeutic properties.
合成法
The synthesis of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- involves the reaction of p-fluorobenzaldehyde and 5-amino-2-furfural in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to yield the final hydantoin product. This synthesis method has been optimized to yield high purity and high yield of the hydantoin product.
科学的研究の応用
1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, it has been found to have anti-diabetic effects by regulating glucose metabolism. Furthermore, it has been studied as a potential treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.
特性
CAS番号 |
16118-18-6 |
|---|---|
分子式 |
C14H10FN3O3 |
分子量 |
287.25 g/mol |
IUPAC名 |
1-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8H2,(H,17,19,20)/b16-7+ |
InChIキー |
HPRIXHPEHLVITL-FRKPEAEDSA-N |
異性体SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)F |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
正規SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
その他のCAS番号 |
16118-18-6 |
同義語 |
1-[[[5-(4-Fluorophenyl)furan-2-yl]methylene]amino]-2,4-imidazolidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
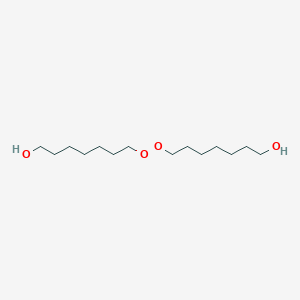
![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
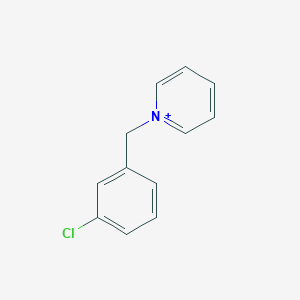
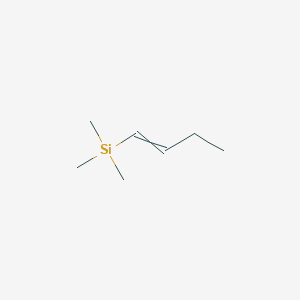
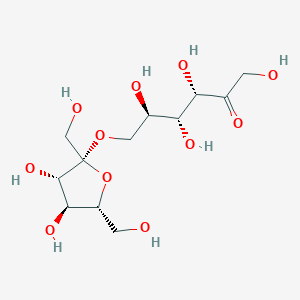
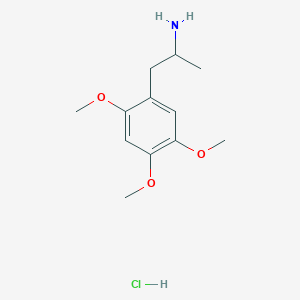
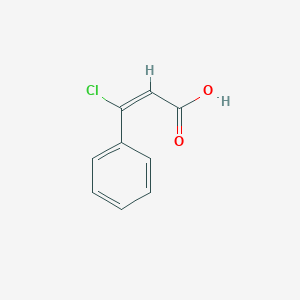

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)